Oxacyclononadec-11-en-2-one
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Overview
Description
Oxacyclononadec-11-en-2-one is a macrocyclic lactone with the molecular formula C18H32O2 It is known for its unique structure, which includes a large ring containing an oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclononadec-11-en-2-one typically involves the formation of a macrocyclic ring through cyclization reactions. One common method includes the use of trimethyl orthoformate and diacetyl oxide as reagents. The reaction conditions often involve heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxacyclononadec-11-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the compound to a single bond, resulting in a saturated lactone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different lactones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Oxacyclononadec-11-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study macrocyclic ring formation and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the fragrance industry for its musk-like aroma and in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which oxacyclononadec-11-en-2-one exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
Oxacyclononadec-10-en-2-one: This compound is structurally similar but differs in the position of the double bond.
Oxacycloheptadec-10-en-2-one: Another macrocyclic lactone with a smaller ring size.
Ambrettolide: A well-known macrocyclic lactone used in the fragrance industry.
Uniqueness
Oxacyclononadec-11-en-2-one is unique due to its specific ring size and the position of the double bond, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(11Z)-1-oxacyclononadec-11-en-2-one |
InChI |
InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2/b3-1- |
InChI Key |
RISJPXOCBJFWSD-IWQZZHSRSA-N |
Isomeric SMILES |
C1CCCCC(=O)OCCCCCCC/C=C\CCC1 |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCCC=CCCC1 |
Origin of Product |
United States |
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